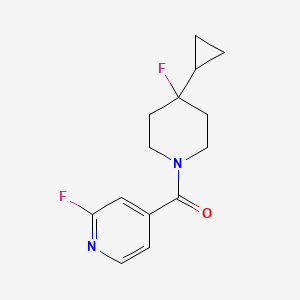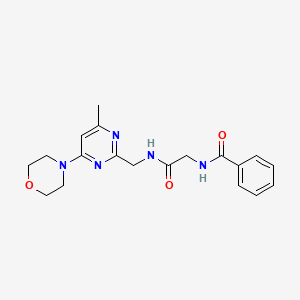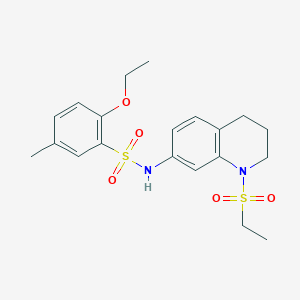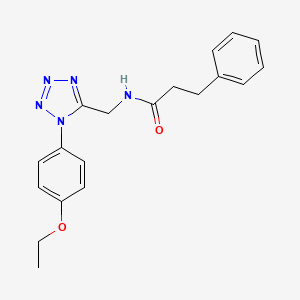
5-Nitro-8-quinolyl 2,4-dichlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Nitro-8-quinolyl 2,4-dichlorobenzoate, commonly known as Nitroquine, is a chemical compound that has been extensively studied for its potential use in treating malaria. Malaria is a life-threatening disease caused by a parasite that is transmitted to humans through the bites of infected mosquitoes. Despite the availability of several antimalarial drugs, the emergence of drug-resistant strains of the parasite has become a major challenge in the fight against malaria. Nitroquine has shown promising results in preclinical studies as a potential new antimalarial drug.
作用機序
Nitroquine is believed to exert its antimalarial activity by interfering with the metabolism of the malaria parasite. Specifically, Nitroquine is thought to inhibit the activity of an enzyme called dihydroorotate dehydrogenase (DHODH), which is essential for the parasite's survival. By inhibiting DHODH, Nitroquine disrupts the production of pyrimidine nucleotides, which are necessary for DNA synthesis and cell division in the parasite.
Biochemical and Physiological Effects:
Nitroquine has been shown to have low toxicity in animal studies. However, it has been reported to cause mild to moderate gastrointestinal side effects in some patients. In addition, Nitroquine has been shown to cause a slight increase in liver enzymes in some patients, although this effect is generally reversible and does not appear to be clinically significant.
実験室実験の利点と制限
One of the main advantages of Nitroquine is its potent antimalarial activity against both drug-sensitive and drug-resistant strains of the parasite. In addition, Nitroquine has been shown to have low toxicity in animal studies, which makes it a promising candidate for further development as an antimalarial drug. However, one of the limitations of Nitroquine is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain formulations.
将来の方向性
There are several possible future directions for research on Nitroquine. One area of interest is the development of new formulations that can improve the solubility and bioavailability of Nitroquine. Another area of interest is the investigation of Nitroquine's potential use in combination with other antimalarial drugs to improve treatment outcomes and reduce the risk of drug resistance. Finally, further studies are needed to fully understand the mechanism of action of Nitroquine and to identify any potential long-term side effects.
合成法
Nitroquine can be synthesized by reacting 5-nitro-8-quinolinecarboxylic acid with 2,4-dichlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields Nitroquine as a yellow crystalline solid with a melting point of 174-175°C.
科学的研究の応用
Nitroquine has been extensively studied for its potential use as an antimalarial drug. Preclinical studies have shown that Nitroquine has potent activity against both drug-sensitive and drug-resistant strains of the malaria parasite. In addition, Nitroquine has also been investigated for its potential use in treating other parasitic diseases such as leishmaniasis and trypanosomiasis.
特性
IUPAC Name |
(5-nitroquinolin-8-yl) 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2O4/c17-9-3-4-10(12(18)8-9)16(21)24-14-6-5-13(20(22)23)11-2-1-7-19-15(11)14/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPUGYXWOBGQLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Jmjd7-IN-1 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3r,5r,7r)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)adamantane-1-carboxamide](/img/structure/B2497723.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2497725.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-diethoxybenzamide](/img/structure/B2497726.png)
![N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide](/img/structure/B2497727.png)
![1-(Chloromethyl)-3-[2-(2-methoxyethoxy)ethyl]bicyclo[1.1.1]pentane](/img/structure/B2497728.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2497734.png)

![N-benzyl-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2497740.png)

![N-(2-cyclohex-1-en-1-ylethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2497743.png)